N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in this compound makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with aromatic aldehydes . The reaction conditions often include the use of solvents like chloroform and acetonitrile, and reagents such as molecular bromine and cyanogen bromide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives generally involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like thionyl chloride and triethylamine.
Common Reagents and Conditions
Oxidation: m-CPBA in chloroform at low temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride and triethylamine in 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to inhibit enzymes and disrupt cellular processes in microorganisms, making it effective against a range of pathogens . In cancer cells, it can interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
- 2-(Thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
- N-[4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
Uniqueness
N-[4-(Benzimidazol-1-yl)phenyl]prop-2-enamide stands out due to its unique combination of the benzimidazole ring and the prop-2-enamide group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-[4-(benzimidazol-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-2-16(20)18-12-7-9-13(10-8-12)19-11-17-14-5-3-4-6-15(14)19/h2-11H,1H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTIPQGONIWBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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